molecular formula C18H15N7O B2736249 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide CAS No. 2034604-97-0

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

Cat. No. B2736249
CAS RN: 2034604-97-0
M. Wt: 345.366
InChI Key: PZXJMRUNOQCDFZ-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a synthetic compound that has been studied for its potential applications in scientific research. This compound is also known as JP-8-039, and it has been shown to have promising effects in various research studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study detailed the synthesis of pyrazoline and pyrazole derivatives, including those related to the structure of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide. These compounds showed significant antimicrobial activity against a range of bacteria and fungi. The research highlighted the potential of these derivatives as bases for developing new antimicrobial agents (Hassan, 2013).

Anticancer and EGFR-TK Inhibition

Another study focused on the synthesis of quinoxaline derivatives, exploring their EGFR-TK inhibition and anticancer activities. Certain derivatives demonstrated noteworthy anti-proliferative effects against cancer cell lines, highlighting their potential as anticancer agents with EGFR inhibitory activity. This suggests that compounds structurally related to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide could serve as promising candidates for cancer therapy (Ahmed et al., 2020).

Corrosion Inhibition

Research into carboxamide derivatives, including structures akin to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, has shown their effectiveness as corrosion inhibitors for mild steel in acidic environments. This study indicates the potential of these compounds in industrial applications for protecting metals against corrosion (Erami et al., 2019).

Biological Activity of N-oxides

The N-oxides of quinoxaline and pyrazine derivatives, related to N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide, were synthesized to explore their biological activities. Some of these compounds exhibited antibacterial and antituberculous properties, suggesting their potential for treating infectious diseases (Elina et al., 1976).

properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O/c26-18(17-12-22-13-3-1-2-4-14(13)23-17)21-8-10-25-9-5-15(24-25)16-11-19-6-7-20-16/h1-7,9,11-12H,8,10H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXJMRUNOQCDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide

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